2-(Hydroxymethyl)-4-thiazolecarbonitrile
Description
2-(Hydroxymethyl)-4-thiazolecarbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl group at position 2 and a nitrile group at position 3. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C5H4N2OS |
|---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2OS/c6-1-4-3-9-5(2-8)7-4/h3,8H,2H2 |
InChI Key |
XLALZFONLWVPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CO)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-thiazolecarbonitrile typically involves the reaction of appropriate thiazole precursors with hydroxymethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of 2-(Hydroxymethyl)-4-thiazolecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-thiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid (-COOH).
Reduction: The nitrile group can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: 2-(Formyl)-1,3-thiazole-4-carbonitrile or 2-(Carboxy)-1,3-thiazole-4-carbonitrile.
Reduction: 2-(Hydroxymethyl)-1,3-thiazole-4-amine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(Hydroxymethyl)-4-thiazolecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-thiazolecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in coordination with metal ions or other functional groups. These interactions can alter the conformation and function of the target, leading to the desired biological effect.
Comparison with Similar Compounds
1,3-Thiazole-4-carbonitrile
4-Methylthiazole-2-carbonitrile
2-(1,3-Thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile
- Structure : Benzodiazole fused with a thiazole ring and nitrile at position 4.
- Biological Activity : Likely explored for anticancer applications due to dual heterocyclic systems.
Functional Group Impact
*Calculated based on molecular formula C5H4N2OS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
